1,2,3,4-Tetrahydroquinoline-8-carbonitrile
Overview
Description
1,2,3,4-Tetrahydroquinoline-8-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the nitrile group at the 8th position of the tetrahydroquinoline ring imparts unique chemical properties to this compound.
Mechanism of Action
Mode of Action
It is known that tetrahydroquinoline derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting they may influence multiple biochemical pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Given the diverse biological activities of tetrahydroquinoline derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
The action of 1,2,3,4-Tetrahydroquinoline-8-carbonitrile can be influenced by various environmental factors. For instance, its stability may be affected by light and temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2–8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-8-carbonitrile can be synthesized through several methods. One common method involves the reaction of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another method includes the condensation of hydroquinolinecarbaldehyde with hippuric acid in acetic acid, yielding the desired product in moderate to good yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-8-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but differs in the position and type of functional groups.
Quinoline: Lacks the tetrahydro structure and has different chemical properties and biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-8-carbonitrile is unique due to the presence of the nitrile group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroquinoline derivatives .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,12H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJMLCBLUFHZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C#N)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559715 | |
Record name | 1,2,3,4-Tetrahydroquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50741-37-2 | |
Record name | 1,2,3,4-Tetrahydro-8-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50741-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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